molecular formula C11H14N2O2 B11896449 Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate

Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate

Cat. No.: B11896449
M. Wt: 206.24 g/mol
InChI Key: RHSVJUVYFHQVJK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate can be synthesized through the condensation of an alicyclic α, β-diketone with an α, β-diamine . The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the quinoxaline ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential in biological studies due to its structural similarity to bioactive molecules.

    Medicine: Research has indicated its potential use in developing pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)8-4-3-5-9-10(8)13-7-6-12-9/h6-8H,2-5H2,1H3

InChI Key

RHSVJUVYFHQVJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC2=NC=CN=C12

Origin of Product

United States

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